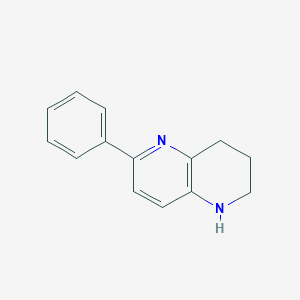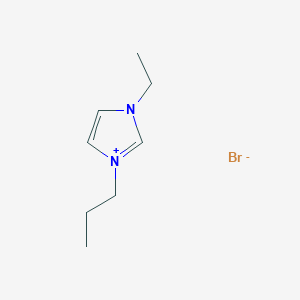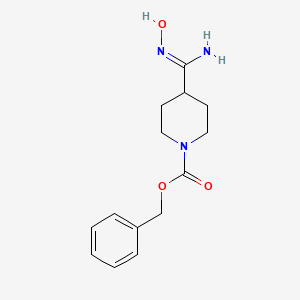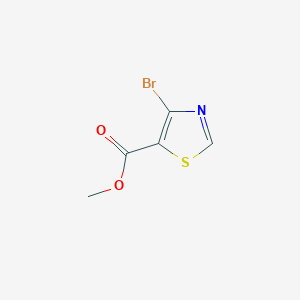![molecular formula C16H13F6NO2 B6359332 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine CAS No. 202144-50-1](/img/structure/B6359332.png)
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine, also known as BTFDA, is an organic compound that has been studied for its various applications in scientific research. BTFDA has been used as a reagent in organic synthesis and as a catalyst for reactions, as well as for its ability to act as a ligand for metal complexes. It has also been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been used in various scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst for reactions. It has also been studied for its potential applications in biochemistry and physiology. In particular, this compound has been studied for its ability to act as a ligand for metal complexes. For example, it has been used to form organometallic complexes with metals such as copper, iron, and zinc, which can be used for a variety of applications, including catalysis, drug delivery, and sensing.
作用機序
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has been studied for its ability to act as a ligand for metal complexes. The mechanism of action involves the formation of a coordination bond between the metal and the this compound molecule. The this compound molecule is able to coordinate with the metal through its electron-rich aromatic rings and its electron-deficient trifluoromethoxy groups. This coordination bond allows the this compound molecule to stabilize the metal complex and facilitate its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can act as a ligand for metal complexes, which can be used for a variety of applications, including catalysis, drug delivery, and sensing. In addition, this compound has been studied for its potential applications in biochemistry and physiology, such as its ability to act as a chelating agent.
実験室実験の利点と制限
The advantages of using 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine in laboratory experiments include its low cost, high reactivity, and its ability to form stable metal complexes. Additionally, this compound is relatively non-toxic and does not pose any significant safety risks. The main limitation of this compound is its relatively low solubility in organic solvents, which can make it difficult to use in certain applications.
将来の方向性
The future directions for 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine research include further investigation of its potential applications in biochemistry and physiology, such as its ability to act as a chelating agent. Additionally, further research could be done to explore its potential applications in drug delivery, catalysis, and sensing. Additionally, further research could be done to explore the potential of this compound to form other metal complexes and its ability to act as a catalyst for other reactions. Finally, further research could be done to explore the potential of this compound to form other metal complexes and its ability to act as a catalyst for other reactions.
合成法
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine can be synthesized via a two-step process. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with dimethylamine in an aqueous solution to form this compound. The second step involves the reaction of this compound with sulfuric acid to form the desired product. The reaction is typically carried out at temperatures of around 80-90°C and can be completed in a few hours.
特性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO2/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22/h1-8,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLRWXQEIJNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


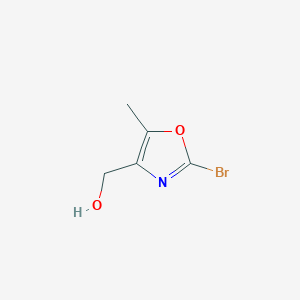
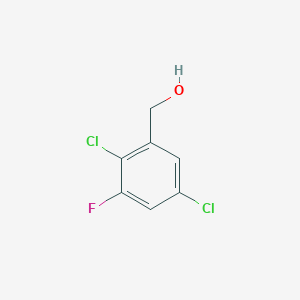
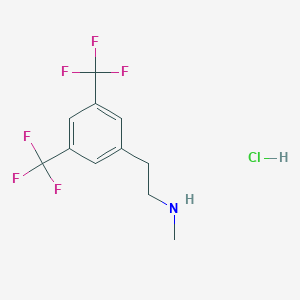
![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
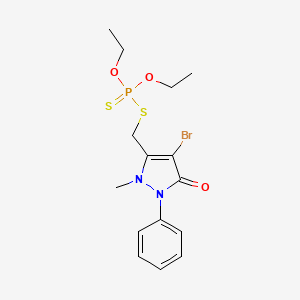
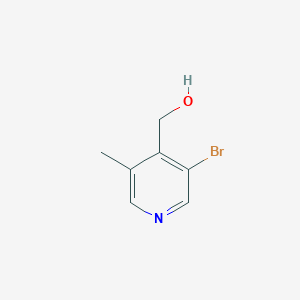
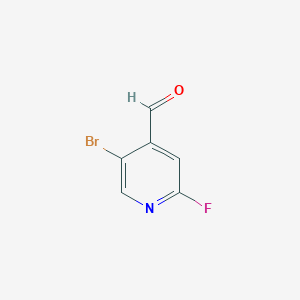
![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
